6-Fluoro-2-phenyl-1,3-benzoxazole
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Overview
Description
6-Fluoro-2-phenyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. The presence of a fluorine atom at the 6th position and a phenyl group at the 2nd position makes this compound unique. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a fluorinated benzaldehyde. One common method is the reaction of 2-aminophenol with 6-fluorobenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) under reflux conditions . This reaction yields the desired benzoxazole derivative with high efficiency.
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are used to enhance the reaction efficiency and yield. The use of microwave irradiation and green solvents like water further improves the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-2-phenyl-1,3-benzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-phenyl-1,3-benzoxazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
6-Fluoro-2-phenyl-1,3-benzoxazole can be compared with other benzoxazole derivatives:
Similar Compounds: Benzoxazole, 2-phenylbenzoxazole, 6-chloro-2-phenylbenzoxazole, and 6-methyl-2-phenylbenzoxazole.
Uniqueness: The presence of the fluorine atom at the 6th position enhances the compound’s lipophilicity and metabolic stability.
Properties
Molecular Formula |
C13H8FNO |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
6-fluoro-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H8FNO/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
XUOIBUTUURVPES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
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